molecular formula C17H14ClF3N2O B4636310 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B4636310
M. Wt: 354.8 g/mol
InChI Key: XYDKYJSUJMLNTI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial-scale production.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide can be compared with other trifluoromethylbenzenes and indole derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their specific chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, making it distinct from other related compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O/c1-10-8-11-4-2-3-5-15(11)23(10)16(24)22-14-9-12(17(19,20)21)6-7-13(14)18/h2-7,9-10H,8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDKYJSUJMLNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

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